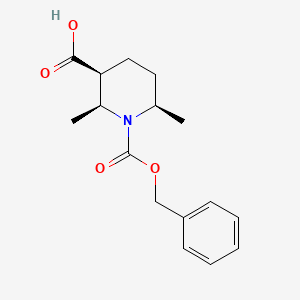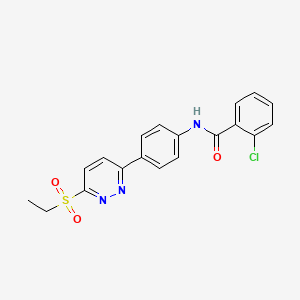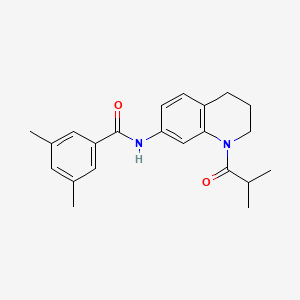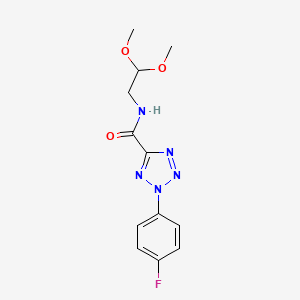
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, commonly known as DMPP, is a piperidine derivative that has been extensively studied for its biochemical and physiological effects. DMPP is a chiral molecule with three stereocenters, making it an interesting target for asymmetric synthesis.
作用机制
DMPP acts as a competitive antagonist of the nAChR by binding to the receptor's agonist-binding site. This results in the inhibition of the receptor's function and the prevention of the binding of its natural agonists such as acetylcholine. The inhibition of the nAChR by DMPP has been shown to affect several physiological processes such as synaptic transmission, muscle contraction, and pain perception.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMPP inhibits the function of the nAChR with high potency and selectivity. In vivo studies in mice have shown that DMPP can induce catalepsy, a state of immobility and rigidity, which is used as a model for Parkinson's disease. DMPP has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
DMPP has several advantages as a research tool. It is a chiral molecule with high enantiomeric purity, making it an ideal ligand for the study of chiral recognition in biological systems. DMPP is also a potent and selective inhibitor of the nAChR, making it a useful tool for the study of the receptor's function. However, DMPP has some limitations as a research tool. Its potency and selectivity for the nAChR may limit its use in the study of other receptors. DMPP's effects on other physiological processes such as learning and memory are still poorly understood.
未来方向
For the study of DMPP include the study of its effects on other receptors and physiological processes, the development of new DMPP derivatives, and the study of DMPP's effects on chiral recognition in biological systems.
合成方法
DMPP can be synthesized using different methods, but the most common one is the asymmetric synthesis method. The synthesis of DMPP involves the coupling of 2,6-dimethylpiperidine-3-carboxylic acid with (S)-(+)-phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a chiral catalyst such as (R,R)-tartaric acid. The reaction yields DMPP with high enantiomeric purity.
科学研究应用
DMPP has been used in scientific research to study the effects of chiral molecules on biological systems. DMPP is a potent inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR), which is involved in several physiological processes such as learning, memory, and addiction. DMPP has also been used as a ligand for the study of chiral recognition in biological systems.
属性
IUPAC Name |
(2S,3S,6R)-2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-9-14(15(18)19)12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINUXIHQTYHMQY-DYEKYZERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)



![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)



![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)




